molecular formula C14H11BrClN5S B4362659 4-bromo-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide

4-bromo-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide

Cat. No.: B4362659
M. Wt: 396.7 g/mol
InChI Key: YNJZAADYRLEARM-UHFFFAOYSA-N
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Description

4-bromo-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide is a heterocyclic compound that contains both bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the bromo and chloro substituents: This step involves the halogenation of the pyrazole ring using brominating and chlorinating agents.

    Formation of the carbothioamide group: This involves the reaction of the halogenated pyrazole with thiocarbamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted derivative, while oxidation might yield a sulfoxide or sulfone derivative.

Scientific Research Applications

4-bromo-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide has several scientific research applications:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological research: The compound can be used to study the effects of halogenated pyrazoles on biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 4-bromo-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler compound with similar halogenation but lacking the benzyl and carbothioamide groups.

    N-(2-chlorobenzyl)-1H-pyrazole-1-carbothioamide: Similar structure but without the bromine atom.

    1H-pyrazole-1-carbothioamide: Lacks both the bromine and benzyl groups.

Uniqueness

4-bromo-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide is unique due to the combination of bromine and chlorine atoms, along with the pyrazole and carbothioamide groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-N-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]pyrazole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClN5S/c15-11-5-18-21(8-11)14(22)19-12-6-17-20(9-12)7-10-3-1-2-4-13(10)16/h1-6,8-9H,7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJZAADYRLEARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)NC(=S)N3C=C(C=N3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide
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4-bromo-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide
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4-bromo-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide
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4-bromo-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide
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4-bromo-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide
Reactant of Route 6
4-bromo-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide

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